5,5-Dichloro-2-phenylpent-4-enoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

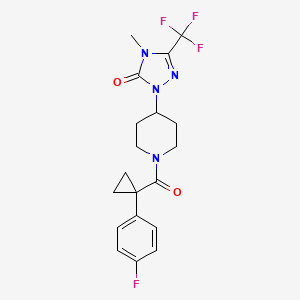

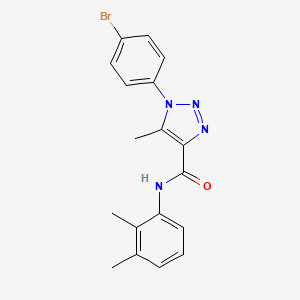

5,5-Dichloro-2-phenylpent-4-enoic acid , also known by its IUPAC name, is a chemical compound with the molecular formula C₁₁H₁₀Cl₂O₂ . It is characterized by its dichlorinated and phenyl-substituted structure. The compound is a white crystalline powder and has been studied for various applications in organic synthesis and pharmaceutical research .

Synthesis Analysis

The synthesis of 5,5-Dichloro-2-phenylpent-4-enoic acid involves several steps. While there are variations in the literature, a common synthetic route includes the chlorination of a suitable precursor (such as 2-phenylpent-4-enoic acid) using chlorine gas or other chlorinating agents. The reaction typically occurs under controlled conditions to selectively introduce the dichloro substituents. Further purification and characterization steps are essential to obtain the desired product .

Molecular Structure Analysis

The molecular structure of 5,5-Dichloro-2-phenylpent-4-enoic acid consists of a phenyl ring attached to a pent-4-enoic acid moiety. The two chlorine atoms are positioned at the 5,5-positions on the pent-4-enoic acid backbone. The compound’s planar geometry and conjugated system contribute to its reactivity and potential biological activity .

Wissenschaftliche Forschungsanwendungen

Photocatalysis in Organic Synthesis

The generation of sulfonated isobenzofuran-1(3H)-ones from 2-vinylbenzoic acids under photocatalysis highlights the role of 5,5-Dichloro-2-phenylpent-4-enoic acid derivatives in organic synthesis. This process, facilitated by visible light and a photocatalyst, underscores the utility of these compounds in the efficient synthesis of complex organic structures, potentially useful in material science and pharmaceuticals (Zhang, Zhou, & Wu, 2018).

In the Study of Reaction Mechanisms

The reaction of 5-phenylpenta-2,4-dienoic acid with benzene in specific conditions yields products through intramolecular acylation, demonstrating the compound's role in understanding reaction mechanisms and the formation of carbocyclic compounds. This insight is pivotal for the development of new synthetic routes in organic chemistry (Ismagilova et al., 2020).

Organocatalytic Asymmetric Synthesis

Organocatalytic asymmetric chlorolactonization using 4-aryl pentenoic acids represents another research application, showcasing the potential of 5,5-Dichloro-2-phenylpent-4-enoic acid derivatives in enantioselective synthesis. This method opens up new possibilities for the synthesis of chiral molecules, which are of significant interest in medicinal chemistry and drug development (Whitehead et al., 2010).

Solar Energy Conversion

In the field of renewable energy, derivatives of 5,5-Dichloro-2-phenylpent-4-enoic acid have been explored for dye-sensitized solar cells. Research into these compounds contributes to the development of efficient solar energy conversion systems, highlighting their potential in addressing global energy challenges (Robson et al., 2013).

Advancements in Polymer Science

The study on the preparation, structure, and fluorescence emission of polymer-rare earth complexes using aryl carboxylic acid-functionalized polystyrene showcases the application of these compounds in polymer science. This research provides insights into the development of new materials with potential applications in electronics, optics, and bioimaging (Gao, Fang, & Men, 2012).

Eigenschaften

IUPAC Name |

5,5-dichloro-2-phenylpent-4-enoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10Cl2O2/c12-10(13)7-6-9(11(14)15)8-4-2-1-3-5-8/h1-5,7,9H,6H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVTZYKAMFYBUKV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CC=C(Cl)Cl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10Cl2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,5-Dichloro-2-phenylpent-4-enoic acid | |

CAS RN |

22073-09-2 |

Source

|

| Record name | 5,5-dichloro-2-phenylpent-4-enoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(4-ethylphenyl)-1H-indol-3-yl]-N'-(3-methoxypropyl)urea](/img/structure/B2917222.png)

![(3Z)-1-benzyl-3-{[(5-chloro-2,4-dimethoxyphenyl)amino]methylidene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2917223.png)

![N-(2-chlorobenzyl)-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2917224.png)

![8-(sec-butyl)-1,6,7-trimethyl-3-pentyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2917225.png)

![5-Bromo-1-[(3,4-difluorophenyl)methyl]-1,2-dihydropyridin-2-one](/img/structure/B2917228.png)

![2-(2-ethoxy-2-oxoethyl)sulfanyl-5-methyl-4-oxo-3H-thieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2917232.png)

![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2,4-difluorobenzamide](/img/structure/B2917236.png)

![5-isopropyl-N-(4-methoxyphenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2917241.png)

![N-[4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]-2-propylpentanamide](/img/structure/B2917243.png)